molecular formula C28H30N2O5 B12503040 Propyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Propyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12503040
M. Wt: 474.5 g/mol
InChI Key: XPGVVLQCRDCYRB-UHFFFAOYSA-N
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Description

PROPYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a benzoate ester, a benzamido group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate ester, followed by the introduction of the benzamido group and the morpholine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

PROPYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which PROPYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    BENZYLOXYBENZAMIDO derivatives: These compounds share structural similarities and may exhibit similar chemical properties.

    MORPHOLINYL benzoates: Compounds with a morpholine ring and benzoate ester are also comparable.

Uniqueness

PROPYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

propyl 2-morpholin-4-yl-5-[(3-phenylmethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H30N2O5/c1-2-15-34-28(32)25-19-23(11-12-26(25)30-13-16-33-17-14-30)29-27(31)22-9-6-10-24(18-22)35-20-21-7-4-3-5-8-21/h3-12,18-19H,2,13-17,20H2,1H3,(H,29,31)

InChI Key

XPGVVLQCRDCYRB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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